molecular formula C20H30ClNO B5010192 2-[[3-(4-Methylphenyl)-1-adamantyl]methylamino]ethanol;hydrochloride

2-[[3-(4-Methylphenyl)-1-adamantyl]methylamino]ethanol;hydrochloride

Cat. No.: B5010192
M. Wt: 335.9 g/mol
InChI Key: QQYHFGPUFXTFMM-UHFFFAOYSA-N
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Description

2-[[3-(4-Methylphenyl)-1-adamantyl]methylamino]ethanol;hydrochloride is a compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules

Properties

IUPAC Name

2-[[3-(4-methylphenyl)-1-adamantyl]methylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO.ClH/c1-15-2-4-18(5-3-15)20-11-16-8-17(12-20)10-19(9-16,13-20)14-21-6-7-22;/h2-5,16-17,21-22H,6-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYHFGPUFXTFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CNCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(4-Methylphenyl)-1-adamantyl]methylamino]ethanol;hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the adamantane core, followed by functionalization to introduce the 4-methylphenyl group and the methylaminoethanol moiety. The final step involves the formation of the hydrochloride salt.

    Preparation of Adamantane Core: The adamantane core can be synthesized through various methods, including the hydrogenation of dicyclopentadiene or the rearrangement of tricyclo[3.3.1.1^3,7]decane.

    Formation of Methylaminoethanol Moiety: This step involves the reaction of the intermediate with ethanolamine in the presence of a suitable base, such as sodium hydroxide.

    Formation of Hydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

2-[[3-(4-Methylphenyl)-1-adamantyl]methylamino]ethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce new alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced forms of the compound with fewer double bonds or functional groups.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-[[3-(4-Methylphenyl)-1-adamantyl]methylamino]ethanol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antiviral and antibacterial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its stability and unique structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its rigid structure.

Mechanism of Action

The mechanism of action of 2-[[3-(4-Methylphenyl)-1-adamantyl]methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets. The adamantane core provides a stable scaffold that can interact with various biological molecules. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantanamine: Another adamantane derivative with similar structural features but different functional groups.

    Amantadine: A well-known antiviral drug that also contains the adamantane core.

    Memantine: Used in the treatment of Alzheimer’s disease, also based on the adamantane structure.

Uniqueness

2-[[3-(4-Methylphenyl)-1-adamantyl]methylamino]ethanol;hydrochloride is unique due to the presence of the 4-methylphenyl group and the methylaminoethanol moiety. These functional groups impart specific chemical and biological properties that differentiate it from other adamantane derivatives. The combination of stability, rigidity, and functional versatility makes this compound particularly valuable for various applications.

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